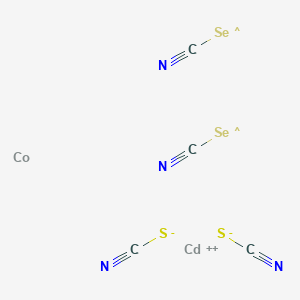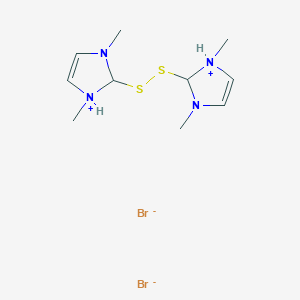
(3-Bromo-3-phenylpropyl)(trichloro)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Bromo-3-phenylpropyl)(trichloro)silane is an organosilicon compound characterized by the presence of a bromine atom, a phenyl group, and three chlorine atoms attached to a silicon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-3-phenylpropyl)(trichloro)silane typically involves the reaction of 3-bromo-3-phenylpropyl alcohol with trichlorosilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trichlorosilane. The general reaction scheme is as follows:
3-Bromo-3-phenylpropyl alcohol+Trichlorosilane→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a high yield of the desired product.
化学反応の分析
Types of Reactions
(3-Bromo-3-phenylpropyl)(trichloro)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as alkoxides or amines.
Hydrosilylation: The compound can participate in hydrosilylation reactions with alkenes or alkynes to form new carbon-silicon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, amines, and Grignard reagents. These reactions are typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Hydrosilylation: Catalysts such as platinum or rhodium complexes are used to facilitate the addition of the silicon-hydrogen bond across the carbon-carbon multiple bond.
Major Products Formed
Substitution Reactions: Products include various organosilicon compounds with different functional groups replacing the chlorine atoms.
Hydrosilylation: Products include organosilicon compounds with new carbon-silicon bonds, which can be further functionalized for various applications.
科学的研究の応用
(3-Bromo-3-phenylpropyl)(trichloro)silane has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organosilicon compounds.
Materials Science: The compound can be used to modify surfaces and create self-assembled monolayers, which are important in nanotechnology and surface chemistry.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a precursor for biologically active molecules.
Industry: It is used in the production of silicone-based materials, which have applications in coatings, adhesives, and sealants.
作用機序
The mechanism of action of (3-Bromo-3-phenylpropyl)(trichloro)silane involves the reactivity of the silicon-chlorine bonds. These bonds can be cleaved by nucleophiles, leading to the formation of new silicon-containing compounds. The presence of the bromine and phenyl groups can influence the reactivity and selectivity of these reactions.
類似化合物との比較
Similar Compounds
Trichlorosilane: A simpler compound with three chlorine atoms attached to silicon, used in the production of ultrapure silicon.
(3-Chloropropyl)trichlorosilane: Similar structure but with a chlorine atom instead of a bromine atom, used in surface modification and as a coupling agent.
Uniqueness
(3-Bromo-3-phenylpropyl)(trichloro)silane is unique due to the presence of both a bromine atom and a phenyl group, which can impart different reactivity and properties compared to other trichlorosilanes. This makes it a valuable compound for specific applications where these functional groups are advantageous.
特性
CAS番号 |
65063-21-0 |
|---|---|
分子式 |
C9H10BrCl3Si |
分子量 |
332.5 g/mol |
IUPAC名 |
(3-bromo-3-phenylpropyl)-trichlorosilane |
InChI |
InChI=1S/C9H10BrCl3Si/c10-9(6-7-14(11,12)13)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChIキー |
GKFQFWDIJKYANG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(CC[Si](Cl)(Cl)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


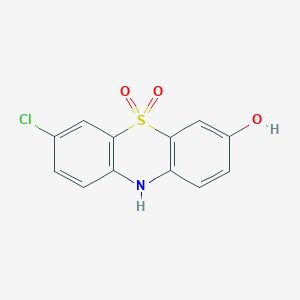
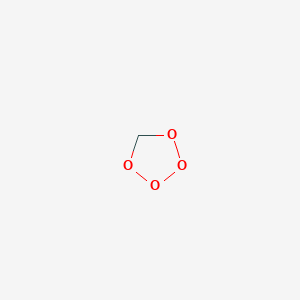
![2-[1-(3-Pyridin-2-ylpiperidin-1-yl)sulfanylpiperidin-3-yl]pyridine;2,4,6-trinitrophenol](/img/structure/B14497523.png)
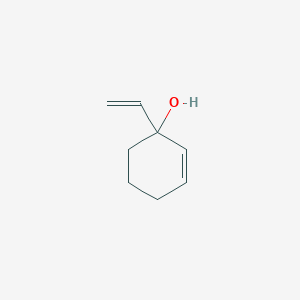
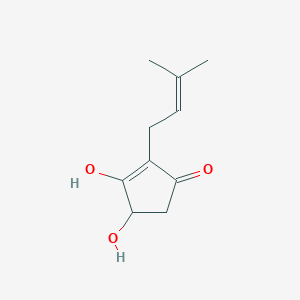
![2',3,4',5-Tetrachloro[1,1'-biphenyl]-2-amine](/img/structure/B14497539.png)
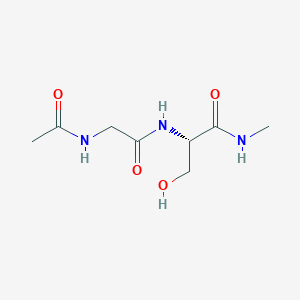
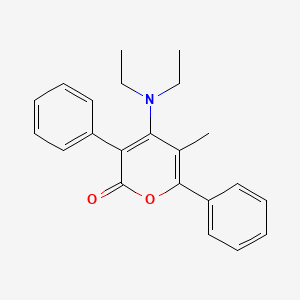

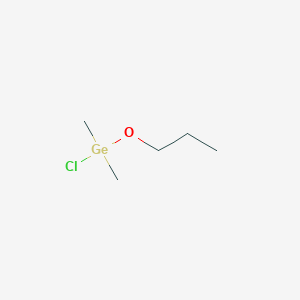
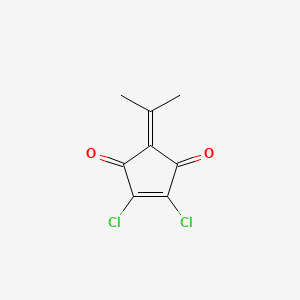
![N-[5-(Hydrazinecarbonyl)-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B14497576.png)
